3-Bromo-1-phenylpropan-1-one
Overview
Description
3-Bromo-1-phenylpropan-1-one is a chemical compound that falls under the category of aryl ketones . It is used in the preparation of other compounds .
Synthesis Analysis
Propiophenone, a related compound, can be prepared by Friedel–Crafts reaction of propanoyl chloride and benzene. It is also prepared commercially by ketonization of benzoic acid and propionic acid over calcium acetate and alumina at 450–550 °C .Molecular Structure Analysis
The molecular formula of 3-Bromo-1-phenylpropan-1-one is C9H9BrO . The molecular weight is 213.07 g/mol.Chemical Reactions Analysis
The Diels–Alder cycloaddition of 3-bromo-1-phenylprop-2-ynone with furan and 2-methylfuran has been studied using the molecular electron density theory through DFT calculation at the B3LYB/6-311G (d,p) level of theory .Scientific Research Applications
Stereospecific Conversion and Organic Synthesis
- Research by Aftab et al. (2000) demonstrated the stereospecific conversion of diastereoisomeric 1,3-diols into orthoesters, followed by treatment with acetyl bromide to obtain 1,3-bromo acetates, which are crucial intermediates in organic synthesis (Aftab et al., 2000).
- Jakhar and Makrandi (2012) conducted a study on the efficient synthesis of 3-Bromoflavones under solvent-free conditions, highlighting the potential for green chemistry applications (Jakhar & Makrandi, 2012).
Photolysis and Radical Generation
- Bales et al. (2001) explored the generation and reaction of alkyl radicals containing different beta-leaving groups, providing insights into the formation of olefin cation radicals (Bales et al., 2001).
Etherification and Phase-Transfer Catalysis
- Wang, Chen, and Wang (2008) investigated the etherification of 1-bromo-3-phenylpropane with phenol under phase-transfer catalytic conditions, contributing to the understanding of reaction mechanisms and kinetics in organic synthesis (Wang, Chen, & Wang, 2008).
Dermal Absorption Characteristics
- Frasch, Dotson, and Barbero (2011) conducted a study on the dermal absorption characteristics of 1-Bromopropane, which is closely related to 3-Bromo-1-phenylpropan-1-one, providing valuable data on dermal exposure and absorption rates (Frasch, Dotson, & Barbero, 2011).
Applications in Building Blocks and Synthesis
- Westerlund, Gras, and Carlson (2001) investigated 1-Bromo-3-buten-2-one as a building block in organic synthesis, an area closely related to the applications of 3-Bromo-1-phenylpropan-1-one (Westerlund, Gras, & Carlson, 2001).
Antimicrobial Activities and Synthesis
- Balaji et al. (2017) studied the synthesis and antimicrobial activities of substituted compounds related to 3-Bromo-1-phenylpropan-1-one, showing the potential medicinal applications of these compounds (Balaji et al., 2017).
Photoreactivity and Chemical Properties
- Zhang, Sarkar, Weragoda, Rajam, Ault, and Gudmundsdottir (2014) researched the photochemistry of related compounds, shedding light on their photoreactivity and potential applications in photochemical processes (Zhang et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-bromo-1-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXGOKBYAHABBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952104 | |
Record name | 3-Bromo-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-phenylpropan-1-one | |
CAS RN |
29636-75-7 | |
Record name | 3-Bromo-1-phenyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29636-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromopropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029636757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromopropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.203 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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